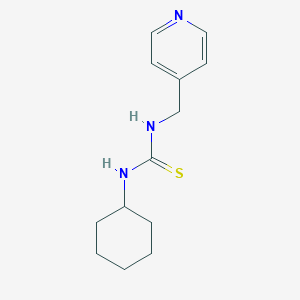

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLJMUOWEWLOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation

Reaction Procedure

-

Mixing : Combine 10 mmol cyclohexyl isothiocyanate and 10 mmol 4-(aminomethyl)pyridine in 30 mL ethanol.

-

Workup :

-

Cool the mixture to room temperature.

-

Filter precipitated product or evaporate solvent under reduced pressure.

-

-

Purification : Recrystallize from ethanol or ethanol/water mixtures (yield: 75–90%).

Critical considerations :

-

Base addition : Triethylamine (1–2 drops) enhances reaction efficiency by scavenging HCl.

-

Side reactions : Symmetrical thioureas may form if reagent purity or stoichiometry is inadequate.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

While no crystal structure of this compound is reported, analogous thioureas exhibit:

-

Non-planar geometry : Dihedral angles >50° between thiourea and aromatic groups.

-

Supramolecular interactions : N-H···S hydrogen bonds and C-H···π interactions stabilize the lattice.

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Ethanol reflux | Ethanol | 78°C | 6 | 86 | 98.5 |

| Dichloromethane | DCM | 50°C | 4 | 75 | 97.2 |

| Room temperature | Chloroform | 25°C | 24 | 82 | 96.8 |

Key findings :

-

Ethanol reflux provides the highest yield and purity due to improved solubility of intermediates.

-

Room-temperature methods are slower but suitable for heat-sensitive substrates.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation.

Catalytic Additives

Scalability

Bench-scale reactions (≤100 g) maintain yields >80%, but industrial-scale processes require continuous flow systems to manage exothermicity.

Challenges and Solutions

-

Byproduct formation :

-

Purification difficulties :

Applications in Coordination Chemistry

This compound serves as a bidentate ligand for Pd(II) and Pt(II) complexes, coordinating via sulfur and pyridyl nitrogen atoms . Example synthesis:

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the thiourea scaffold significantly influence physical properties. For example:

- 1-Cyclohexyl-3-(4-methylphenyl)thiourea (C14H20N2S) has an average mass of 248.388 g/mol and a monoisotopic mass of 248.134720 .

- 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea and 1-Cyclohexyl-3-(3,5-dimethylphenyl)thiourea exhibit yields of 73% and 78%, respectively, when synthesized via reactions of cyclohexylamine with aryl isothiocyanates in dichloromethane .

- 1-Allyl-3-(2-phenylquinazolin-4-yl)thiourea has a lower yield (25%) and a melting point of 189–190°C, whereas 1-Cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea (from the same study) likely shares similar thermal stability .

Table 1: Physical Properties of Selected Thiourea Derivatives

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| 1-Cyclohexyl-3-(4-methylphenyl)thiourea | 68 | Not reported | C14H20N2S | Cyclohexyl, 4-methylphenyl |

| 1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea | 73 | Not reported | C15H22N2O2S | Cyclohexyl, 3,5-dimethoxyphenyl |

| 1-Allyl-3-(2-phenylquinazolin-4-yl)thiourea | 25 | 189–190 | C19H17N5S | Allyl, 2-phenylquinazolin-4-yl |

| 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea | Discontinued* | Not reported | C13H19N3S | Cyclohexyl, pyridin-4-ylmethyl |

*Sourcing status based on .

Biological Activity

1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 140934-80-1, is synthesized through various methods and has been studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

The molecular formula of this compound is . Its structure includes a cyclohexyl group and a pyridine moiety, which contribute to its biological activity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. Specifically, this compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

In studies, this compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, showing inhibition zones ranging from 19 mm to 30 mm against the tested organisms .

Anticancer Activity

The anticancer potential of thiourea derivatives has been widely investigated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 14 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 12 |

These results indicate that the compound effectively targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives have also been documented. In a study evaluating the inhibition of pro-inflammatory cytokines, this compound showed significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µg/mL.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 72 |

| IL-6 | 83 |

These findings suggest its potential as a therapeutic agent in inflammatory diseases .

Neuroprotective Activity

Emerging research indicates that thiourea compounds may possess neuroprotective properties. Specifically, studies have reported that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 93.85 |

| Butyrylcholinesterase | 412.5 |

This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the optimized synthetic protocols for preparing 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea, and how can reaction parameters be adjusted to enhance yields?

Methodological Answer: The compound can be synthesized via nucleophilic addition of cyclohexylamine to a substituted isothiocyanate. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of cyclohexylamine to pyridin-4-ylmethyl isothiocyanate ensures minimal side products, as demonstrated in analogous thiourea syntheses with >90% yields .

- Solvent Choice : Dichloromethane (DCM) is preferred for its inertness and ease of solvent removal. Prolonged stirring (12–24 hours) ensures complete reaction .

- Purification : Recrystallization from DCM or methanol yields high-purity products (89–92% yields). Avoid column chromatography to prevent thiourea decomposition .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR :

- Pyridinyl protons appear as a multiplet at δ 8.3–7.1 ppm.

- Thiourea NH protons resonate as broad singlets at δ 9.6–8.8 ppm, sensitive to hydrogen bonding .

- IR :

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to validate purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve hydrogen-bonding networks and conformational flexibility in this thiourea derivative?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., λ = 0.71073 Å) to determine unit cell parameters (e.g., triclinic P1 symmetry with a = 5.88 Å, b = 10.24 Å, c = 12.39 Å) .

- SHELXL Refinement :

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze torsional angles (e.g., cyclohexyl group orientation relative to the thiourea plane: C2–C1–N1–C7 = 87.7°) .

Q. What computational strategies (e.g., AutoDock Vina) are effective for predicting enzyme inhibition or receptor binding of this compound?

Methodological Answer:

- Docking Setup :

- AutoDock Vina Parameters :

- Scoring Function : Compare binding affinities (ΔG) to identify competitive inhibition. Thiourea’s sulfur atom often interacts with metal ions (e.g., Cu²⁺ in tyrosinase) .

Q. How can conflicting biological activity data (e.g., variable IC₅₀ values) for thiourea derivatives be systematically addressed?

Methodological Answer:

- Assay Reproducibility :

- Standardize solvent (e.g., DMSO concentration ≤1%) and pH conditions.

- Include positive controls (e.g., kojic acid for tyrosinase inhibition) .

- Data Normalization :

- Structure-Activity Relationships (SAR) :

Q. What role do non-covalent interactions (C–H···π, π-stacking) play in the solid-state packing of this compound, and how do they influence solubility?

Methodological Answer:

- Crystal Packing Analysis :

- Solubility Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.